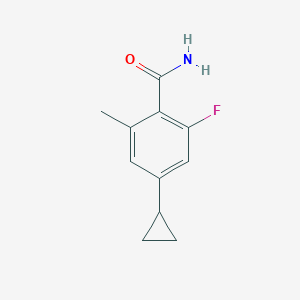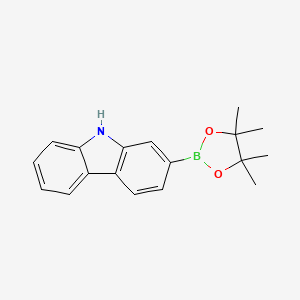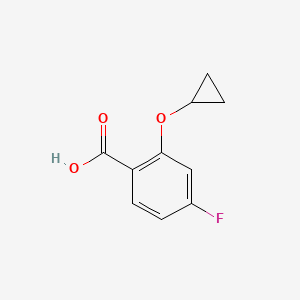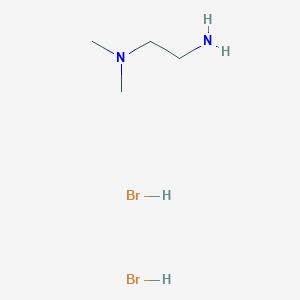
(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol
Overview
Description
“(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol” is a chemical compound with the molecular formula C10H14FN3O and a molecular weight of 211.24. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, a fluoropyrimidine group, and a methanol group. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Scientific Research Applications
Role in Chemotherapy for Advanced Colorectal Cancer
Fluoropyrimidines, such as 5-fluorouracil (5-FU), are cornerstone agents in the treatment of various malignancies, with a significant focus on colorectal cancer. The compound , being structurally related to fluoropyrimidines, shares relevance in the chemotherapeutic landscape. Research has consistently aimed to enhance the efficacy of 5-FU, with efforts to modulate its activity through combinations with other agents like methotrexate, cisplatin, and folinic acid, among others. These combinations, particularly 5-FU with folinic acid, have shown improved patient survival rates compared to 5-FU alone, underscoring the continuous evolution of fluoropyrimidine-based treatments (Abbruzzese & Levin, 1989).
Pharmacogenetics in Therapy Personalization
The pharmacogenetic landscape offers promising avenues for personalizing therapy with antifolate and fluoropyrimidine agents, including those structurally related to “(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol”. Variants in genes like MTHFR, which play critical roles in folate metabolism, have been investigated for their potential to predict the toxicity and efficacy of these treatments. Despite mixed results, the study of these genetic variants continues to provide valuable insights into optimizing therapy for individual patients, making pharmacogenetics an exciting field in the context of fluoropyrimidine-based chemotherapy (De Mattia & Toffoli, 2009).
Novel Formulations and Prodrugs
The development of oral prodrugs of 5-FU, such as capecitabine, UFT, and S-1, represents a significant advancement in making chemotherapy more convenient and potentially less toxic for patients. These prodrugs are designed to improve the therapeutic efficacy and tolerability of 5-FU, offering a more patient-friendly approach to cancer treatment. Their development reflects the ongoing efforts to enhance the clinical utility of fluoropyrimidine-based therapies, providing a direct link to the research and development activities associated with compounds like “this compound” (Malet-Martino & Martino, 2002).
Future Directions
Piperidine derivatives, including “(1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl)methanol”, continue to be an area of interest in the field of drug discovery due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring additional biological activities, and optimizing the properties of these compounds for therapeutic applications .
Properties
IUPAC Name |
[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-9-4-12-10(13-5-9)14-3-1-2-8(6-14)7-15/h4-5,8,15H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBZVBRTGKJPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001235096 | |
| Record name | 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261232-82-9 | |
| Record name | 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261232-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinemethanol, 1-(5-fluoro-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001235096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




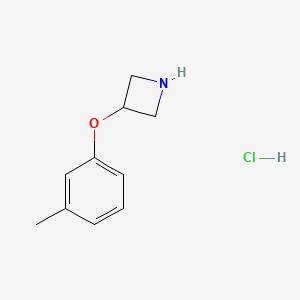

![4',4''',4'''''-Nitrilotris(([1,1'-biphenyl]-4-carboxylic acid))](/img/structure/B3027188.png)


